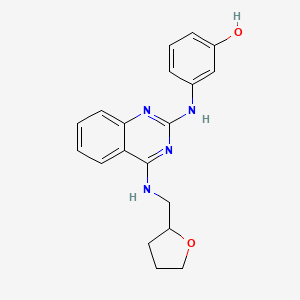

3-(4-((Tetrahydrofuran-2-yl)methylamino)quinazolin-2-ylamino)phenol

Description

Table 1: Bioactivity Profiles of Selected Quinazoline Derivatives

Properties

IUPAC Name |

3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]amino]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-14-6-3-5-13(11-14)21-19-22-17-9-2-1-8-16(17)18(23-19)20-12-15-7-4-10-25-15/h1-3,5-6,8-9,11,15,24H,4,7,10,12H2,(H2,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQMTEMWXRAERG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC(=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-((Tetrahydrofuran-2-yl)methylamino)quinazolin-2-ylamino)phenol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness .

Chemical Reactions Analysis

3-(4-((Tetrahydrofuran-2-yl)methylamino)quinazolin-2-ylamino)phenol can undergo various chemical reactions, including:

- Substitution

Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinazoline core or the attached functional groups.

Biological Activity

3-(4-((Tetrahydrofuran-2-yl)methylamino)quinazolin-2-ylamino)phenol, a compound featuring a quinazoline core, tetrahydrofuran moiety, and phenolic group, has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 336.39 g/mol. Its structural representation can be summarized as follows:

- IUPAC Name : this compound

- SMILES : OC1=CC(NC2=NC3=CC=CC=C3C(NCC4OCCC4)=N2)=CC=C1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The quinazoline core is known for its role in inhibiting tyrosine kinases, which are critical in cancer progression. The phenolic group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. Additionally, the tetrahydrofuran moiety improves solubility and bioavailability, which is crucial for therapeutic efficacy.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In studies involving similar compounds, such as quinazolinone derivatives, inhibitory activities against various tyrosine kinases (e.g., CDK2, HER2, EGFR) were observed. For instance, compounds related to this compound demonstrated IC50 values comparable to established drugs like lapatinib and gefitinib in inhibiting cancer cell proliferation .

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 3-(4-Tetrahydrofuran) | CDK2 | 0.173 ± 0.012 |

| 3-(4-Tetrahydrofuran) | HER2 | 0.079 ± 0.015 |

| Lapatinib | HER2 | 0.078 ± 0.015 |

Antimicrobial Activity

While the primary focus has been on anticancer properties, some studies have also explored the antimicrobial potential of quinazoline derivatives. However, findings suggest that many derivatives exhibit negligible antimicrobial activity, indicating a selective action primarily against cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the molecular structure significantly impact biological activity. For instance:

- Substituents on the Quinazoline Ring : Bulky groups enhance kinase inhibition.

- Phenolic Modifications : Hydroxyl groups contribute to increased binding affinity.

- Tetrahydrofuran Moiety : Enhances solubility and overall pharmacokinetic profile.

Study on Quinazolinone Derivatives

A recent study synthesized a series of quinazolinone-based hybrids and evaluated their biological activities against breast cancer cell lines (MCF-7). The results indicated that specific substitutions led to enhanced inhibitory effects on key kinases involved in tumor growth .

Molecular Docking Studies

Molecular docking analyses have shown that the compound interacts effectively within the ATP-binding site of kinases such as EGFR and CDK2, suggesting a competitive inhibition mechanism . These findings underscore the potential of this compound as a lead in drug development for targeted cancer therapies.

Scientific Research Applications

Biological Activities

The compound has been studied for its potential in various therapeutic areas, including:

-

Anticancer Activity :

- Research indicates that derivatives of quinazoline compounds exhibit potent activity against various cancer cell lines. The incorporation of tetrahydrofuran moieties may enhance their efficacy by improving solubility and bioavailability.

- A study demonstrated that quinazoline derivatives can inhibit specific kinases involved in cancer progression, suggesting that this compound could serve as a lead for developing targeted cancer therapies .

- Antimicrobial Properties :

- Neurological Applications :

Synthesis and Derivative Development

The synthesis of 3-(4-((Tetrahydrofuran-2-yl)methylamino)quinazolin-2-ylamino)phenol typically involves multi-step organic reactions, including:

- Ugi Reaction : This method allows for the construction of complex molecules through a one-pot reaction involving isocyanides, amines, and carboxylic acids.

- High-throughput Screening : Libraries of derivatives are synthesized and screened for biological activity, facilitating the identification of lead compounds for further development .

Case Studies

-

Inhibitory Activity Against Protein Targets :

- A series of studies have shown that quinazoline-based compounds can effectively inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways. These inhibitors demonstrated low IC50 values, indicating high potency against specific PTPs implicated in cancer and diabetes .

-

Pharmacokinetic Profiling :

- Investigations into the pharmacokinetic properties of similar compounds reveal favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings suggest that modifications to the chemical structure can enhance these properties, making them suitable candidates for clinical trials .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The target compound features a quinazoline core, distinct from quinazolinone derivatives (e.g., compounds in ), which contain a ketone group at position 3. Quinazolinones are widely studied for kinase inhibition, while quinazolines often serve as precursors or intermediates. The absence of a ketone in the target compound may influence electron distribution and binding affinity compared to quinazolinones .

Substituent Analysis

Target Compound:

- Position 4: THF-methylamino group. The THF moiety, a polar cyclic ether, may enhance solubility and metabolic stability compared to purely lipophilic substituents.

- Position 3: Phenolic hydroxyl group.

Comparative Compounds ():

- Compound 2: Features a benzo[d]oxazol-2-yl-ethylamino group.

- Compound 3: Contains an imidazol-2-yl-ethylamino group. The imidazole ring introduces basicity, which could influence protonation states under physiological conditions.

- Compound 4: Substituted with a benzo[d]imidazol-2-yl-ethylamino group. The benzimidazole enhances planarity and may improve DNA intercalation properties.

Table 1: Substituent Comparison

Q & A

Q. What are the common synthetic routes for preparing quinazoline derivatives with tetrahydrofuran and phenolic substituents?

Quinazoline derivatives are typically synthesized via multi-step reactions involving condensation, cyclization, and functionalization. For example, tetrahydrofuran-containing intermediates can be generated through hydrogenation or ring-opening reactions (e.g., using 2,3-diazetidinone for hydrogenation steps) . Phenolic groups are often introduced via nucleophilic substitution or coupling reactions, as seen in the synthesis of 3-(4-chloro-phenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one, where 4-chlorobenzaldehyde is reacted with methyl thioacetate . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol with acetic acid) to enhance yields .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- 1H/13C-NMR : Assign peaks to distinguish aromatic protons (quinazoline and phenol rings), tetrahydrofuran methylene/methine protons, and amine protons. For example, in 3-Allyl-2-(3'-methoxyphenylimino)-thiazole derivatives, NMR confirmed substituent positions and stereochemistry via coupling constants and integration ratios .

- FT-IR : Identify functional groups like C=O (1676 cm⁻¹), C-N (1255–1348 cm⁻¹), and phenolic O-H (broad ~3200 cm⁻¹) .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages (e.g., 69.48% C observed vs. 69.15% theoretical in a thiazole derivative) .

Q. What strategies are recommended for improving the solubility and stability of this compound in biological assays?

- Solubility : Use co-solvents (DMSO, cyclodextrins) or synthesize prodrugs (e.g., esterification of phenolic -OH).

- Stability : Store at -20°C under inert atmosphere to prevent oxidation of the tetrahydrofuran ring or phenolic group .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) guide the design of analogs targeting specific enzymes?

Molecular docking studies can predict binding interactions between the quinazoline scaffold and enzyme active sites. For example, triazole-thiazole hybrids showed enhanced binding to α-glucosidase when electron-withdrawing groups (e.g., -Br) were introduced on phenyl rings, as seen in compound 9c (docking score: -9.1 kcal/mol) . Use software like AutoDock Vina to optimize substituent positions on the tetrahydrofuran or phenol moieties for improved affinity .

Q. What experimental approaches resolve contradictions between theoretical and observed spectroscopic data?

- Case Study : If 13C-NMR shows unexpected shifts, compare with DFT-calculated chemical shifts to identify tautomers or conformational isomers.

- Elemental Analysis Discrepancies : Re-crystallize the compound to remove impurities or use high-resolution mass spectrometry (HRMS) for accurate mass validation .

Q. How do structural modifications (e.g., fluorination, methoxy substitution) impact bioactivity and metabolic stability?

- Fluorination : Introducing -F groups (as in 4-fluoro-2H-chromen-2-one) enhances metabolic stability by blocking cytochrome P450 oxidation .

- Methoxy Groups : Improve membrane permeability but may reduce solubility. For example, 3-(4-methoxyphenyl)-quinazolin-4(1H)-one derivatives showed moderate antibacterial activity (MIC: 8–16 µg/mL) .

Q. What methodologies assess environmental fate and toxicity of this compound?

- Environmental Persistence : Use OECD 307 guidelines to study biodegradation in soil/water matrices.

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (LC50) and algal growth inhibition assays. Reference the INCHEMBIOL project framework for evaluating abiotic/biotic transformations .

Methodological Tables

Q. Table 1. Comparative Yields for Quinazoline Derivative Syntheses

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

| Functional Group | NMR Shift (δ, ppm) | IR Absorption (cm⁻¹) |

|---|---|---|

| Quinazoline C=O | 168.5 (13C) | 1676 |

| Phenolic O-H | 9.8 (1H, broad) | 3200–3500 |

| Tetrahydrofuran CH₂ | 2.5–3.5 (1H/13C) | 1150 (C-O-C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.